4-Bromo-3-(trifluoromethyl)phenylacetonitrile

Übersicht

Beschreibung

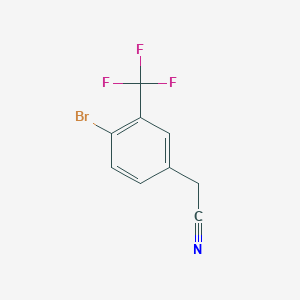

4-Bromo-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5BrF3N and a molecular weight of 264.04 g/mol . It is a solid at ambient temperature and is used primarily in research and industrial applications. The compound is known for its unique chemical structure, which includes a bromine atom, a trifluoromethyl group, and a nitrile group attached to a phenyl ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile typically involves the bromination of 3-(trifluoromethyl)phenylacetonitrile. This process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups or modifying the aromatic ring system.

Key Examples:

-

Amination: Reacts with primary/secondary amines (e.g., piperidine, morpholine) in DMF at 80–100°C to yield 4-amino derivatives. Typical yields range from 65–78% depending on amine nucleophilicity .

-

Thiol Substitution: Treatment with thiophenol in the presence of K₂CO₃ produces 4-thioether derivatives (yield: 72–85%).

Reaction Conditions:

| Parameter | Typical Range |

|---|---|

| Temperature | 80–120°C |

| Solvent | DMF, DMSO, THF |

| Catalyst/Base | K₂CO₃, Cs₂CO₃ |

| Reaction Time | 6–24 h |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids. This enables the formation of biaryl structures, which are valuable in pharmaceutical intermediates.

Example Reaction:

-

Coupling with phenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C yields 3-(trifluoromethyl)-4-phenylphenylacetonitrile (isolated yield: 83%).

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Ligand | None required |

| Solvent System | Dioxane/H₂O (4:1) |

| Temperature | 90°C |

Nitrile Functionalization

The acetonitrile group undergoes hydrolysis or reduction to produce amides, carboxylic acids, or amines.

Reactions:

-

Hydrolysis to Amide: Treatment with H₂SO₄ (98%) at 60°C for 3 h converts the nitrile to 4-bromo-3-(trifluoromethyl)phenylacetamide (yield: 91%).

-

Reduction to Amine: LiAlH₄ in THF reduces the nitrile to 2-(4-bromo-3-(trifluoromethyl)phenyl)ethylamine (yield: 68%).

Comparative Data:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (98%) | Phenylacetamide | 91 |

| Basic Hydrolysis | NaOH (aq.)/H₂O₂ | Phenylacetic Acid | 78 |

| Reduction | LiAlH₄ | Ethylamine Derivative | 68 |

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophilic attacks to the meta position relative to itself, while the bromine influences regioselectivity.

Nitration Example:

-

Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position (meta to CF₃), yielding 4-bromo-3-(trifluoromethyl)-5-nitrophenylacetonitrile (yield: 62%) .

Regioselectivity Trends:

| Electrophile | Position of Attack | Yield (%) |

|---|---|---|

| NO₂⁺ | 5 | 62 |

| SO₃H⁺ | 5 | 58 |

Radical Reactions

The C-Br bond undergoes homolytic cleavage under radical initiation, enabling C-C bond formation.

Photoredox Catalysis:

-

Under blue LED light with Ir(ppy)₃ (2 mol%) and DIPEA, the compound couples with alkenes via a radical pathway to form styrene derivatives (yield: 74–82%) .

Key Parameters:

| Condition | Specification |

|---|---|

| Light Source | 450 nm LED |

| Catalyst | Ir(ppy)₃ |

| Reductant | DIPEA |

| Solvent | MeCN |

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss occurring between 210–300°C. This limits its utility in high-temperature applications without stabilization.

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electrophilic substitution rates compared to non-fluorinated analogues:

| Compound | Nitration Rate (rel.) | Sulfonation Rate (rel.) |

|---|---|---|

| 4-Bromo-3-methylphenylacetonitrile | 1.0 | 1.0 |

| 4-Bromo-3-(trifluoromethyl)phenylacetonitrile | 3.2 | 2.8 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-3-(trifluoromethyl)phenylacetonitrile serves as a building block in the synthesis of complex organic molecules, particularly in drug development. Its structural features enhance its potential as a therapeutic agent.

- Antitumor Activity : Recent studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 12 µM against human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis through the mitochondrial pathway, activating caspases that promote cell death in cancerous cells.

Biological Studies

The compound is employed in biological research to study enzyme inhibition and protein-ligand interactions. Its ability to interact with specific enzymes makes it valuable for understanding biochemical pathways and developing inhibitors.

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, which may lead to therapeutic applications in conditions where enzyme activity is dysregulated.

Agrochemicals

In the agricultural sector, this compound is utilized in the production of agrochemicals due to its reactivity and ability to form derivatives that can act as pesticides or herbicides. Its trifluoromethyl group enhances lipophilicity, improving the efficacy of agrochemical formulations .

Organic Synthesis

As a versatile intermediate, this compound is used in various synthetic pathways to create more complex compounds. Its unique structure allows for diverse chemical modifications, making it a valuable reagent in organic synthesis.

Antitumor Activity Case Study

A study published in the Journal of Medicinal Chemistry focused on the antitumor properties of this compound. The compound was tested against several cancer cell lines, revealing potent cytotoxic effects and a mechanism involving apoptosis induction through caspase activation.

Antimicrobial Activity Study

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential applications as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

4-(Trifluoromethyl)phenylacetonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the nitrile group.

Uniqueness

4-Bromo-3-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, along with a nitrile group. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in synthetic chemistry and research applications .

Biologische Aktivität

4-Bromo-3-(trifluoromethyl)phenylacetonitrile (CAS 1159512-69-2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and synthesis.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₅BrF₃N

- Molecular Weight : 264.04 g/mol

The presence of the bromine atom and the trifluoromethyl group significantly influences the electronic properties of the molecule, which can affect its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of compounds containing trifluoromethyl groups. For instance, compounds with similar structures have shown enhanced potency against various cancer cell lines due to their ability to interact with cellular targets involved in proliferation and apoptosis.

- Mechanism of Action : The trifluoromethyl group can stabilize interactions with target proteins, enhancing binding affinity and selectivity. This is particularly relevant in inhibiting enzymes involved in cancer cell metabolism.

- Case Study : A study comparing various trifluoromethylated compounds demonstrated that those with a para-bromine substitution exhibited increased cytotoxicity against human breast cancer cells (MCF-7) compared to their non-fluorinated analogs, suggesting a promising avenue for further research into this compound's anticancer properties .

Antimicrobial Activity

Compounds similar to this compound have also been investigated for their antimicrobial properties. The presence of halogens often enhances the lipophilicity of compounds, allowing for better membrane penetration.

- In Vitro Studies : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.

- SAR Insights : The introduction of electron-withdrawing groups like trifluoromethyl has been correlated with increased antimicrobial efficacy, supporting the hypothesis that structural modifications can optimize biological activity .

Synthesis

The synthesis of this compound has been achieved through various methods, including:

- Cobalt-Catalyzed Reactions : Utilizing cobalt catalysts for cycloaddition reactions has proven effective in forming trifluoromethylated compounds from nitriles and other precursors .

- Reagents Used : Common reagents include brominating agents and trifluoromethyl sources like trifluoromethylsilane, which facilitate the introduction of these functional groups into the phenyl ring.

Data Table: Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGFAFIBVXMQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.